ADP-ribose -

ADP-ribose

Catalog Number: EVT-1550196
CAS Number:
Molecular Formula: C15H23N5O14P2
Molecular Weight: 559.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An ester formed between the aldehydic carbon of RIBOSE and the terminal phosphate of ADENOSINE DIPHOSPHATE. It is produced by the hydrolysis of nicotinamide-adenine dinucleotide (NAD) by a variety of enzymes, some of which transfer an ADP-ribosyl group to target proteins.
Synthesis Analysis

Methods of Synthesis

ADP-ribose can be synthesized through both enzymatic and chemical methods:

  1. Enzymatic Synthesis: This method primarily involves the use of poly(ADP-ribose) polymerases, which catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide to target proteins. The synthesis typically yields a heterogeneous mixture of polymers with varying lengths and branching patterns. For example, an efficient method has been developed that integrates multiple metabolic pathways to produce labeled poly(ADP-ribose) using isotopically enriched substrates like 13C^{13}C-glucose and 15N^{15}N-ATP, allowing for detailed structural characterization via nuclear magnetic resonance spectroscopy .
  2. Chemical Synthesis: This approach aims to produce well-defined structures of ADP-ribose by carefully designing synthetic steps. Challenges include addressing the complexity of creating branched structures that are characteristic of biological polymers. Recent advancements have focused on synthesizing disaccharide nucleosides and establishing pyrophosphate linkages to facilitate the formation of poly(ADP-ribose) .
Molecular Structure Analysis

Structure and Data

The molecular structure of ADP-ribose consists of an adenosine moiety linked to two phosphate groups and a ribose sugar. The chemical formula is C10H13N5O7PC_{10}H_{13}N_5O_{7}P. The polymerization of ADP-ribose units leads to poly(ADP-ribose), characterized by its branched structure formed through glycosidic bonds between ribofuranosyl units. The average length of these polymers can reach up to 100 monomers, with varying degrees of branching occurring every 20 to 50 units .

Chemical Reactions Analysis

Reactions and Technical Details

ADP-ribose participates in several biochemical reactions:

  • Polymerization: The primary reaction involves the enzymatic addition of ADP-ribose units to proteins or other nucleotides, forming poly(ADP-ribose). This process is catalyzed by poly(ADP-ribose) polymerases, which utilize nicotinamide adenine dinucleotide as a substrate.
  • Hydrolysis: Poly(ADP-ribose) can be hydrolyzed by specific enzymes such as poly(ADP-ribose) glycohydrolase, which cleaves the polymer into shorter chains or monomers .
  • Modification: ADP-ribosylation modifies target proteins, influencing their function and interactions within cellular pathways.
Mechanism of Action

Process and Data

The mechanism of action for ADP-ribose involves its role as a signaling molecule in response to cellular stress or DNA damage. Upon activation by DNA breaks, poly(ADP-ribose) polymerases catalyze the synthesis of poly(ADP-ribose) chains that serve as scaffolds for recruiting DNA repair proteins. This modification alters protein conformation and activity, facilitating repair processes such as base excision repair and nucleotide incision repair . The reversible nature of ADP-ribosylation allows for dynamic regulation within the cell.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 427 g/mol for the monomer unit.
  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Sensitive to hydrolysis under physiological conditions but stable when incorporated into larger polymers.
  • Spectroscopic Properties: Characterized by distinct peaks in nuclear magnetic resonance spectroscopy that correspond to its unique structural features .
Applications

Scientific Uses

ADP-ribose has several significant applications in scientific research:

  • DNA Repair Studies: Understanding its role in DNA repair mechanisms helps elucidate cellular responses to genotoxic stress.
  • Cancer Research: Investigating poly(ADP-ribose) polymerase inhibitors as potential therapeutic agents for cancer treatment.
  • Cellular Signaling: Studying its involvement in various signaling pathways provides insights into cellular metabolism and stress responses.

Properties

Product Name

ADP-ribose

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C15H23N5O14P2

Molecular Weight

559.32 g/mol

InChI

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1

InChI Key

SRNWOUGRCWSEMX-KEOHHSTQSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N

Synonyms

5'-Diphosphoribose, Adenosine
Adenosine 5' Diphosphoribose
Adenosine 5'-Diphosphoribose
Adenosine Diphosphate Ribose
Adenosine Diphosphoribose
ADP Ribose
ADP-Ribose
ADPribose
Diphosphate Ribose, Adenosine
Diphosphoribose, Adenosine
Ribose, Adenosine Diphosphate
Ribose, ADP

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)O)O)O)O)O)N

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